2-Amino-4-propyl-1H-pyrrole-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-amino-4-propyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H11N3/c1-2-3-6-5-11-8(10)7(6)4-9/h5,11H,2-3,10H2,1H3 |
InChI Key |
KGALKULTXSGKFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC(=C1C#N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Amino 4 Propyl 1h Pyrrole 3 Carbonitrile
Transformations at the 2-Amino Moiety
The 2-amino group, being a potent electron-donating group, significantly influences the reactivity of the pyrrole (B145914) ring and is itself a primary site for chemical modifications.
Nucleophilic Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom of the 2-amino group imparts significant nucleophilic character to this moiety. This nucleophilicity allows for a range of reactions with various electrophiles. For instance, the amino group can readily participate in alkylation, arylation, and condensation reactions. The synthesis of 2-aminopyrrole analogs of lidocaine, for example, involves the reaction of the amino group, highlighting its nucleophilic nature nih.gov. This reactivity is fundamental to the construction of more complex molecular architectures based on the 2-amino-4-propyl-1H-pyrrole-3-carbonitrile core.
Acylation and Related Modifications
Acylation of the 2-amino group is a common and straightforward transformation, typically achieved using acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acylpyrrole derivatives. Such modifications are not only crucial for peptide synthesis and the introduction of various functional groups but also for modulating the biological activity of the parent compound. Research into inhibitors of metallo-β-lactamases has demonstrated the acylation of 2-aminopyrroles as a key synthetic step acs.org. Similarly, the synthesis of pyrrole-2-carboxamides and the construction of the pyrrolecarboxamide bond in the total synthesis of oroidin alkaloids further exemplify the importance of this reaction acs.orgrsc.org.
| Reactant | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-amino-3-cyano-4-methyl-5-substituted pyrroles | Diethylaminoacetyl chloride, base | 2-diethylaminoacetamido-3-cyano-4-methyl-5-substituted pyrroles | nih.gov |
| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Acyl chlorides or anhydrides | N-acylamide derivatives | acs.org |
| Chalcones and glycine amides | Cu(OAc)₂, microwave irradiation | Pyrrole-2-carboxamides | acs.org |
Reactivity of the 3-Carbonitrile Group
Hydrolysis and Related Conversions
The nitrile functionality can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing a route to introduce new functional groups and to synthesize various derivatives. While direct studies on the hydrolysis of this compound are not extensively documented, the general principles of nitrile hydrolysis are applicable. The resulting carboxamides and carboxylic acids are valuable intermediates for the synthesis of a wide array of heterocyclic compounds.
Nucleophilic Attack and Adduct Formation
The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This can lead to the formation of a variety of adducts and is a key strategy for the elaboration of the 3-carbonitrile group. For example, the reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to the formation of ketones after hydrolysis of the intermediate imine. Other nucleophiles, such as amines and alcohols, can also react with the nitrile group under specific conditions to yield amidines and imidates, respectively.
Electrophilic and Nucleophilic Substitutions on the Pyrrole Nucleus
The pyrrole ring is an electron-rich aromatic system, making it prone to electrophilic substitution reactions. The position of substitution is directed by the existing substituents. Conversely, nucleophilic substitution on the pyrrole ring is less common and generally requires the presence of strong electron-withdrawing groups.
Electrophilic substitution reactions on the pyrrole nucleus of this compound are expected to occur preferentially at the C5 position. This is due to the strong activating and directing effect of the 2-amino group, which directs incoming electrophiles to the ortho and para positions. The C5 position is electronically favored and sterically accessible. Common electrophilic substitution reactions include halogenation, nitration, and formylation.
A notable example of electrophilic formylation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) to introduce a formyl group onto electron-rich aromatic rings like pyrrole nrochemistry.comwikipedia.orgchemistrysteps.comorganic-chemistry.org. Halogenation of 2-aminopyrrole derivatives can also be achieved using various halogenating agents nih.govgoogle.comnih.gov.
| Substrate | Reaction | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Electron-rich arenes (e.g., pyrrole) | Vilsmeier-Haack Formylation | DMF, POCl₃ | Formylated arene | wikipedia.orgchemistrysteps.com |
| 2-aminopyrimidines | Halogenation | Aqueous solution, metal carbonate/oxide/phosphate | 2-amino-5-halogenopyrimidines | google.com |
| 2-amino-1,3-thiazoles | Halogenation | Copper(I) or Copper(II) halides | Monohalo and dihalo 1,3-thiazole derivatives | nih.govnih.gov |
Nucleophilic substitution on the pyrrole ring is generally challenging due to the electron-rich nature of the ring. However, the presence of the electron-withdrawing 3-carbonitrile group could potentially facilitate such reactions, although examples in the literature for this specific class of compounds are scarce nih.govacs.orgscite.ai.
Cyclization Reactions Involving the this compound Scaffold
The strategic placement of the amino group at the C-2 position and the carbonitrile at the C-3 position on the pyrrole ring facilitates annulation reactions, leading to the formation of a fused pyrimidine (B1678525) ring. This transformation results in the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, which is a core structure in many biologically active compounds. nih.gov The cyclization is typically achieved by reacting the 2-aminopyrrole precursor with various electrophilic reagents that provide the necessary carbon and, in some cases, nitrogen atoms to complete the six-membered pyrimidine ring. eurekaselect.com
A common and straightforward method for this transformation is the reaction with single-carbon reagents. researchgate.net For instance, heating 2-amino-3-cyanopyrrole derivatives with formamide leads to the formation of 4-aminopyrrolo[2,3-d]pyrimidines. researchgate.net Similarly, reaction with formic acid yields the corresponding pyrrolo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net
Other reagents can be employed to introduce further functionality into the newly formed pyrimidine ring. The reaction with urea or thiourea (B124793), for example, provides a route to pyrrolo[2,3-d]pyrimidines bearing an amino group at the C-4 position and a carbonyl or thiocarbonyl group at the C-2 position. eurekaselect.com The general reactivity of the 2-amino-3-cyanopyrrole core allows for a variety of cyclization partners, as summarized in the table below.
Table 1: Representative Cyclization Reactions of the 2-Amino-3-cyanopyrrole Scaffold
| Cyclizing Agent | Resulting Fused Ring System | Substituents on Pyrimidine Ring |
|---|---|---|
| Formamide | 4-Aminopyrrolo[2,3-d]pyrimidine | 4-Amino |
| Formic Acid | Pyrrolo[2,3-d]pyrimidin-4(3H)-one | 4-Oxo |
| Urea | 4-Amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-one | 4-Amino, 2-Oxo |
| Thiourea | 4-Amino-1,7-dihydropyrrolo[2,3-d]pyrimidine-2-thione | 4-Amino, 2-Thioxo |
| Isothiocyanates | 2,4-Disubstituted-pyrrolo[2,3-d]pyrimidine | Varies with isothiocyanate |
| Carbon Disulfide | Pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dithione | 2,4-Dithioxo |
These reactions highlight the utility of this compound as a key building block for creating a diverse library of pyrrolo[2,3-d]pyrimidine derivatives.
Reaction Mechanism Elucidation for Key Transformations
The formation of the pyrrolo[2,3-d]pyrimidine ring system from 2-amino-3-cyanopyrrole precursors is a well-established synthetic transformation that proceeds through a two-stage mechanism: an initial intermolecular reaction followed by an intramolecular cyclization.
The first stage involves the nucleophilic C-2 amino group of the pyrrole attacking the electrophilic carbon atom of the cyclizing agent (e.g., the carbonyl carbon of formamide or urea). This addition reaction forms an open-chain intermediate, such as an N-formylamidine or a pyrrolylurea derivative.
The second, and key, stage is an intramolecular cyclization involving the C-3 nitrile group. This ring-closing step is a variation of the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles, which in this context is applied to aminonitrile substrates. wikipedia.orgresearchgate.netchem-station.com The mechanism proceeds as follows:
Activation: In the presence of a base or under thermal conditions, the intermediate formed in the first stage is activated. For example, in the reaction with formamide, an N-acylamidine intermediate is formed.
Nucleophilic Attack: The nitrogen atom of the C-3 nitrile group acts as a nucleophile, attacking the electrophilic carbon of the newly introduced functional group (e.g., the formamidine carbon). This attack is the crucial ring-forming step.
Cyclization: This intramolecular nucleophilic addition results in a cyclic imine intermediate.
Tautomerization: The cyclic intermediate is generally unstable and rapidly undergoes tautomerization to form the stable, aromatic pyrimidine ring of the final pyrrolo[2,3-d]pyrimidine product.
This mechanistic pathway, combining an initial nucleophilic addition with a subsequent Thorpe-Ziegler type cyclization, is a robust and widely applicable strategy for the synthesis of this important class of fused heterocycles from 2-aminonitrile precursors. mdpi.com
Computational Chemistry and Theoretical Characterization of 2 Amino 4 Propyl 1h Pyrrole 3 Carbonitrile
Electronic Structure and Aromaticity Analysis via Quantum Chemical Methods
Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties. For 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, methods like Density Functional Theory (DFT) are employed to model its electronic landscape.
The pyrrole (B145914) ring is an aromatic system, and its aromaticity is a key feature of its electronic structure. The presence of substituents—the amino (-NH2), cyano (-CN), and propyl (-C3H7) groups—modulates the electron density distribution across the ring. The amino group acts as a powerful electron-donating group through resonance, increasing the electron density of the pyrrole ring. Conversely, the carbonitrile group is a strong electron-withdrawing group.
Aromaticity can be quantified using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring; a significantly negative NICS value is a hallmark of aromatic character. For the parent 2-aminopyrrole, a strongly negative NICS value of -14.7 has been reported, confirming the aromatic nature of the ring system. nih.gov It is expected that this compound would exhibit a similarly strong aromatic character, as the fundamental π-electron system of the pyrrole core is maintained.
Geometric Optimization and Conformational Landscape Exploration
Geometric optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process would typically be performed using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net
The optimized geometry of the pyrrole ring itself is expected to be nearly planar, consistent with its aromatic nature. nih.gov However, the presence of the flexible propyl group introduces conformational complexity. The rotation around the C-C single bonds of the propyl chain gives rise to different spatial arrangements (conformers), each with a distinct energy.
Exploring the conformational landscape involves systematically rotating these bonds and calculating the energy of each resulting conformer to identify the most stable (global minimum) and other low-energy (local minima) structures. This analysis, often performed via a potential energy surface scan, is crucial for understanding the molecule's preferred shape, which can influence its interactions and reactivity.
Below is a table of expected bond lengths for the core structure based on DFT calculations of similar aminopyrrole derivatives.
| Bond | Expected Bond Length (Å) |
| N1-C2 | 1.37 - 1.39 |
| C2-C3 | 1.39 - 1.41 |
| C3-C4 | 1.42 - 1.44 |
| C4-C5 | 1.37 - 1.39 |
| C5-N1 | 1.36 - 1.38 |
| C2-N(amino) | 1.35 - 1.37 |
| C3-C(cyano) | 1.43 - 1.45 |
| C≡N(cyano) | 1.15 - 1.17 |
Note: These values are illustrative and based on computational data for analogous pyrrole structures.
Prediction of Reactivity and Mechanistic Pathways (e.g., via DFT, FMO Analysis)
Frontier Molecular Orbital (FMO) theory is a key concept in predicting reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrrole ring system, which is characteristic of its potential to act as a nucleophile. The LUMO, in contrast, is likely distributed over the electron-withdrawing cyano group and the pyrrole ring. nih.govresearchgate.net This distribution highlights the sites susceptible to nucleophilic attack.
Illustrative FMO Data for an Analogous Pyrrole Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.5 to -6.5 | Indicates electron-donating capability |
| ELUMO | -1.5 to -2.5 | Indicates electron-accepting capability |
Note: Data is based on typical values for similar substituted pyrroles and serves as an estimation.
Reaction coordinate analysis is a computational technique used to map the energy changes that occur as a molecule transforms from reactants to products during a chemical reaction. This involves identifying the transition state—the highest energy point along the reaction pathway—and calculating the activation energy.
While a specific reaction pathway for this compound has not been detailed in the literature, this method could be applied to study potential reactions, such as electrophilic substitution on the pyrrole ring or reactions involving the amino or cyano functional groups. The analysis would provide critical insights into the reaction's feasibility and mechanism by detailing the energetic landscape connecting reactants, transition states, and products.
Theoretical Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data and confirming molecular structures.
Computational modeling of vibrational spectra (Infrared and Raman) is a standard application of quantum chemistry. nih.gov By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of the molecule's vibrational modes. semanticscholar.org These calculations are typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP). researchgate.net
The resulting theoretical spectrum can be compared with experimental data to assign specific peaks to the vibrations of functional groups. For this compound, key vibrational modes would include:
N-H stretching of the amino group.
C≡N stretching of the nitrile group.
C-H stretching of the propyl group and the pyrrole ring.
Ring stretching modes characteristic of the aromatic pyrrole core.
The table below lists the expected vibrational frequencies for the key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |
| Amino (-NH2) | Symmetric & Asymmetric N-H Stretch | 3300 - 3500 |
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 |
| Propyl (-CH2-, -CH3) | C-H Stretch | 2850 - 2960 |
| Pyrrole Ring | C-H Stretch | 3100 - 3150 |
| Pyrrole Ring | C=C & C-N Ring Stretch | 1400 - 1600 |
Note: These are typical frequency ranges. Calculated values are often scaled by a small factor to better match experimental results.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
Theoretical NMR chemical shift calculations are a fundamental tool for predicting and confirming the structure of molecules. For this compound, these calculations would typically be performed using Density Functional Theory (DFT), a robust method for modeling electronic structure. The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to determine the NMR chemical shifts, usually for ¹H and ¹³C isotopes.
The calculated shifts are typically reported in parts per million (ppm) and are compared against a standard reference compound, such as tetramethylsilane (TMS). Such a theoretical study would provide valuable data for interpreting experimental NMR spectra and assigning specific signals to the corresponding atoms within the molecule.
Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |
| Pyrrole Ring | ||
| NH | Data not available | |
| C2 | Data not available | |
| C3 | Data not available | |
| H5 | Data not available | |
| C4 | Data not available | |
| C5 | Data not available | |
| Amino Group | ||
| NH₂ | Data not available | |
| Propyl Group | ||
| CH₂ | Data not available | Data not available |
| CH₂ | Data not available | Data not available |
| CH₃ | Data not available | Data not available |
| Carbonitrile Group | ||
| CN | Data not available |
Note: The data in this table is hypothetical and serves as an illustration of how results from NMR chemical shift calculations would be presented. No specific computational data for this compound was found in the searched literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Photophysical) Theoretical Studies
Theoretical studies of electronic absorption and emission spectra provide insights into the photophysical properties of a molecule, such as its color and fluorescence characteristics. For this compound, these properties would be investigated using Time-Dependent Density Functional Theory (TD-DFT).
This computational method calculates the energies of electronic transitions between the ground state and various excited states. The results of these calculations can predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum. Furthermore, by optimizing the geometry of the first excited state, it is possible to calculate the emission wavelength, which corresponds to fluorescence. These theoretical predictions are crucial for understanding the electronic structure and potential applications of the compound in areas such as organic electronics and bioimaging.
Table 2: Hypothetical Theoretical Electronic Absorption and Emission Data for this compound
| Parameter | Predicted Value |
| Maximum Absorption Wavelength (λmax) | Data not available |
| Molar Absorptivity (ε) | Data not available |
| Emission Wavelength (λem) | Data not available |
| Stokes Shift | Data not available |
| Oscillator Strength (f) | Data not available |
| Major Electronic Transitions | Data not available |
Note: The data in this table is hypothetical and illustrates the type of information that would be generated from theoretical electronic spectroscopy studies. Specific computational data for this compound was not found in the available literature.
Structure Activity Relationship Sar Investigations on 2 Amino 1h Pyrrole 3 Carbonitrile Scaffolds
Influence of Substituent Variations on Chemical Reactivity and Molecular Interactions
Variations in substituents on the 2-amino-1H-pyrrole-3-carbonitrile scaffold have a profound impact on the molecule's chemical reactivity and its ability to engage in molecular interactions with biological targets. The electronic and steric properties of these substituents can modulate the electron density of the pyrrole (B145914) ring, the acidity of the N-H protons, and the hydrogen bonding capacity of the amino and cyano groups.
A key aspect of the scaffold's reactivity is the nucleophilicity of the 2-amino group and the pyrrole nitrogen. Substituents at the C4 and C5 positions can influence this reactivity through inductive and resonance effects. For instance, electron-withdrawing groups can decrease the nucleophilicity, while electron-donating groups can enhance it. The nature of the substituent at the N1 position also plays a critical role in orienting the molecule within a binding pocket and can influence its metabolic stability.
In a study focused on 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives as metallo-β-lactamase inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov This highlights the significance of bulky and aromatic substituents at these positions for effective interaction with the enzyme's active site.
The introduction of a propyl group at the C4 position of the 2-amino-1H-pyrrole-3-carbonitrile scaffold is expected to influence its properties in several ways. The propyl group, being an alkyl substituent, is electron-donating through an inductive effect. This can increase the electron density of the pyrrole ring, potentially enhancing the nucleophilicity of the 2-amino group and the pyrrole nitrogen. This increased nucleophilicity could, in turn, affect the molecule's reactivity in various chemical transformations and its ability to form certain types of molecular interactions, such as cation-π interactions.
From a steric perspective, the propyl group introduces bulk at the C4 position, which can influence the molecule's conformation and its ability to fit into specific binding pockets. The flexibility of the propyl chain may allow for conformational adjustments that could be advantageous for binding to some targets but detrimental for others. The hydrophobic nature of the propyl group can also contribute to favorable van der Waals interactions within a hydrophobic pocket of a biological target.
The following table summarizes the potential influence of the 4-propyl substituent on the properties of the 2-amino-1H-pyrrole-3-carbonitrile scaffold:
| Property | Influence of 4-Propyl Substituent | Potential Consequence |
| Electronic Effect | Electron-donating (inductive effect) | Increased electron density on the pyrrole ring, potentially enhanced nucleophilicity of the 2-amino group. |
| Steric Effect | Increased bulk at the C4 position | Can influence molecular conformation and binding site complementarity. |
| Hydrophobicity | Increased lipophilicity | May enhance binding to hydrophobic pockets and affect pharmacokinetic properties like membrane permeability. |
| Hydrogen Bonding | No direct participation in hydrogen bonding | The 2-amino and 3-cyano groups remain available for hydrogen bonding interactions. |
Design Principles for Scaffold Modifications
The design of modified 2-amino-1H-pyrrole-3-carbonitrile scaffolds is guided by several key principles aimed at optimizing their therapeutic potential. These principles often involve a combination of computational modeling, SAR data from related compounds, and a deep understanding of the target's biology.
One fundamental design principle is scaffold hopping , where the core scaffold is maintained, but the peripheral substituents are varied to explore new chemical space and improve activity. For the 2-amino-1H-pyrrole-3-carbonitrile scaffold, this could involve introducing a variety of alkyl, aryl, or heterocyclic groups at the N1, C4, and C5 positions. The goal is to identify substituents that provide optimal interactions with the target protein while maintaining favorable physicochemical properties.
Another important principle is bioisosteric replacement . This involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. For example, the cyano group at the C3 position could be replaced with other electron-withdrawing groups to modulate the electronic properties of the scaffold.
Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of the target protein to guide the design of new inhibitors. If the crystal structure of a target in complex with a 2-amino-1H-pyrrole-3-carbonitrile derivative is available, it can provide detailed insights into the key molecular interactions. This information can then be used to design modifications that enhance these interactions, for instance, by introducing a substituent that can form a new hydrogen bond or fill a hydrophobic pocket.
For the specific case of 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, design principles for further modification would likely focus on:
Exploring the N1 position: Introducing a variety of substituents at the pyrrole nitrogen to probe for additional binding interactions and to modulate physicochemical properties.
Investigating the C5 position: Given the presence of the 4-propyl group, exploring different substituents at the C5 position could lead to compounds with improved potency and selectivity.
Modifying the 2-amino group: Acylation or alkylation of the 2-amino group can introduce new functional groups capable of forming additional interactions with the target.
Combinatorial Library Design and Diversity-Oriented Synthesis for Pyrrole-3-carbonitrile Derivatives
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for the rapid generation of large and structurally diverse libraries of compounds, which can then be screened for biological activity. These approaches are particularly well-suited for exploring the SAR of scaffolds like 2-amino-1H-pyrrole-3-carbonitrile.
Combinatorial library design for pyrrole-3-carbonitrile derivatives would typically involve a multi-component reaction where different building blocks can be systematically varied. A common strategy for the synthesis of polysubstituted pyrroles is the Gewald reaction, which involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur. By using a diverse set of ketones, nitriles, and potentially other reactants, a large library of pyrrole derivatives with various substituents at different positions can be generated.
For the synthesis of a library based on the this compound scaffold, one could envision a combinatorial approach using a 2-propyl-substituted starting material. The general synthetic scheme could be adapted to introduce diversity at other positions of the pyrrole ring.
Diversity-oriented synthesis (DOS) aims to create collections of molecules with a high degree of structural diversity, often exploring different molecular skeletons. cam.ac.uk A DOS approach for pyrrole-3-carbonitrile derivatives might start from a common intermediate that can be divergently transformed into a variety of different heterocyclic systems. This allows for the exploration of a broader region of chemical space than is typically accessed in traditional combinatorial synthesis.
Several synthetic methodologies are amenable to the DOS of pyrrole derivatives. For example, cascade reactions involving donor-acceptor cyclopropanes and nitriles have been used to generate pyrroles with a high degree of substitution. nih.gov Another approach involves a domino reaction of alkynyl vinyl hydrazides, which proceeds through a 3,4-diaza Cope rearrangement and a 5-exo-dig N-cyclization to afford 2-aminopyrroles. acs.org
The following table outlines a hypothetical combinatorial library design for derivatives of this compound:
| Scaffold Position | Building Block Variation | Rationale |
| N1 | Diverse primary amines (R1-NH2) | To explore interactions in the N1-substituent binding pocket and modulate physicochemical properties. |
| C5 | Various α-haloketones or α-hydroxyketones (R2-C(O)-CH2-X) | To introduce a range of substituents at the C5 position for SAR exploration. |
| 2-Amino | Acylating or sulfonylating agents | To modify the electronic and steric properties of the amino group and introduce new interaction points. |
By employing these combinatorial and diversity-oriented strategies, medicinal chemists can efficiently generate and screen large numbers of 2-amino-1H-pyrrole-3-carbonitrile derivatives, accelerating the discovery of new drug candidates with improved therapeutic profiles.
Utility of 2 Amino 4 Propyl 1h Pyrrole 3 Carbonitrile As a Versatile Chemical Building Block
Role in the Synthesis of Complex Fused Heterocyclic Systems (e.g., Pyrrolopyrimidines)
The strategic placement of vicinal amino and cyano groups on the pyrrole (B145914) ring makes 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile an ideal precursor for the synthesis of fused heterocyclic systems. This is particularly evident in the construction of pyrrolo[2,3-d]pyrimidines, which are analogs of purines and are of significant interest in medicinal chemistry. researchgate.netnih.gov The synthesis typically involves the annulation of a pyrimidine (B1678525) ring onto the pyrrole core.
The amino group acts as a nucleophile, while the nitrile group can be induced to participate in cyclization reactions. By reacting this compound with various one-carbon or multi-carbon electrophiles, chemists can efficiently construct the fused pyrimidine ring. For instance, reaction with formamide, formic acid, or triethyl orthoformate can lead to the formation of the pyrimidine ring, yielding 4-aminopyrrolo[2,3-d]pyrimidines. Similarly, reactions with reagents like carbon disulfide or thiourea (B124793) can be used to introduce thioketo functionalities, leading to thiones. nih.govnih.gov
The general reactivity of 2-amino-3-cyanopyrroles makes them foundational for creating a diverse library of fused heterocycles, as the specific reagents used for the cyclization determine the final structure of the pyrimidine ring. researchgate.netrsc.org
Table 1: Synthesis of Fused Pyrrolopyrimidine Systems from 2-Aminopyrrole Precursors
| Reagent for Cyclization | Resulting Fused Ring System | Functional Group Introduced |
| Formamide (HCONH₂) | Pyrrolo[2,3-d]pyrimidine | Amino group at position 4 |
| Triethyl Orthoformate (HC(OEt)₃) | Pyrrolo[2,3-d]pyrimidine | Unsubstituted at position 4 |
| Carbon Disulfide (CS₂) | Pyrrolo[2,3-d]pyrimidine-4-thione | Thione (C=S) group at position 4 |
| Urea (CO(NH₂)₂) | Pyrrolo[2,3-d]pyrimidin-4-one | Carbonyl (C=O) group at position 4 |
| Guanidine | 2,4-Diaminopyrrolo[2,3-d]pyrimidine | Amino groups at positions 2 and 4 |
Contributions to Advanced Organic Synthesis Methodologies
The utility of this compound extends to its role in developing advanced organic synthesis methodologies, particularly multicomponent reactions (MCRs). researchgate.netresearchgate.net MCRs are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most, if not all, of the atoms from the starting materials. nih.gov The diverse reactivity of the pyrrole building block, with its nucleophilic amino group and electrophilic nitrile (upon activation), makes it an excellent substrate for such reactions. researchgate.net
In a hypothetical MCR, this compound could react with an aldehyde and another nucleophile in a one-pot synthesis. This approach allows for the rapid assembly of complex and diverse molecular scaffolds, which is highly advantageous for creating libraries of compounds for screening purposes. researchgate.net The ability to form multiple chemical bonds in a single, efficient operation underscores the value of this pyrrole derivative as a tool for modern synthetic chemistry, aligning with the principles of atom economy and green chemistry. nih.govnih.gov
Table 2: Illustrative Multicomponent Reaction (MCR) Potential
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class | Key Bonds Formed in One Pot |
| This compound | Aldehyde (R-CHO) | Isocyanide (R'-NC) | Fused Dihydropyridine Derivatives | C-N, C-C |
| This compound | β-Ketoester | Ammonium Acetate | Fused Pyridine Derivatives | C-N, C-C |
| This compound | Malononitrile | Aldehyde (R-CHO) | Fused Pyran or Pyridine Systems | C-C, C-O or C-N |
Explorations in Material Science for Novel Chemical Scaffolds
The pyrrole ring is a fundamental component in various materials, including organic dyes and conjugated polymers. researchgate.netnih.gov The specific functional groups on this compound present opportunities for its use as a monomer or precursor in the development of novel materials. The pyrrole nucleus itself can be polymerized to form conductive polymers, and the substituents can be used to tune the material's properties.
The amino and cyano groups offer sites for further chemical modification or polymerization. For example, the amino group can be used to link the pyrrole unit into a larger polymer backbone, such as a polyimide or polyamide. The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to create cross-linked materials or to attach other functional units. This versatility allows for the design of novel chemical scaffolds with tailored electronic, optical, or thermal properties for applications in fields like organic electronics, sensors, or specialized coatings. researchgate.net
Table 3: Potential Material Science Applications Based on Structural Features
| Structural Feature | Potential Application | Rationale |
| Pyrrole Ring | Conductive Polymers | The aromatic pyrrole core can be electropolymerically oxidized to form polypyrrole chains, which are intrinsically conductive materials. |
| Amino Group (-NH₂) | High-Performance Polymers (e.g., Polyamides) | Can act as a monomer unit, reacting with dicarboxylic acids to form robust polymer chains with high thermal stability. |
| Cyano Group (-CN) | Cross-linked Networks / Functionalized Dyes | Provides a reactive handle for creating cross-links to enhance material rigidity or for attachment to other chromophores to modify optical properties. |
| Propyl Group (-C₃H₇) | Solubility and Processability | The alkyl chain can improve the solubility of resulting polymers or materials in organic solvents, aiding in their processing and fabrication. |
Q & A
Q. What are the optimal synthetic routes for preparing 2-Amino-4-propyl-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving active methylene precursors and nitrile derivatives. For example, analogs like 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives are synthesized by cyclocondensation of aryl aldehydes, malononitrile, and amines under reflux in ethanol or methanol . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates due to enhanced solubility of intermediates .
- Catalyst use : Acidic or basic catalysts (e.g., piperidine) can accelerate cyclization steps .
- Temperature control : Reflux conditions (70–100°C) are typical, but microwave-assisted synthesis may reduce reaction time and improve yields .
Example For a related pyrrole-3-carbonitrile, yields of 72–80% were achieved using ethanol as a solvent and 6–8 hr reflux .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- IR Spectroscopy : Look for NH stretching vibrations (3300–3400 cm), C≡N absorption (~2200 cm), and carbonyl peaks (if present, ~1650–1700 cm) .
- NMR :
- H NMR: Aromatic protons (δ 6.5–8.0 ppm), NH protons (δ 5.0–6.0 ppm, broad), and propyl group signals (δ 0.9–1.7 ppm for CH, δ 1.5–2.2 ppm for CH) .
- C NMR: Cyano carbon (δ 115–120 ppm), pyrrole ring carbons (δ 100–150 ppm), and propyl carbons (δ 10–40 ppm) .
- Mass Spectrometry : Molecular ion peaks (M) and fragmentation patterns should align with the molecular formula (e.g., CHN) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer :
- Software Tools : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) and WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .
- Validation Metrics : Cross-check R-factors (R < 5%), residual density maps, and Hirshfeld surface analysis to identify disordered regions or solvent effects .
- Comparative Analysis : Compare bond lengths and angles with analogous structures (e.g., 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile: C–N bond lengths ~1.34 Å, C≡N ~1.15 Å) .
Q. What methodological approaches are recommended for studying the reactivity of this compound with active methylene compounds?
- Methodological Answer :
- Mechanistic Probes : Use kinetic studies (e.g., monitoring reaction progress via H NMR) to identify rate-determining steps .
- Substituent Effects : Test reactions with β-ketoesters, arylidene malononitriles, or β-diketones to evaluate electronic effects on cyclization pathways. For example, electron-withdrawing groups on the arylidene component enhance pyrrolo[2,3-b]pyridine formation .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and regioselectivity in cycloaddition reactions .
Q. How should researchers address discrepancies in biological activity data for pyrrole-3-carbonitrile derivatives?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, cytotoxicity assays should use consistent controls (e.g., doxorubicin as a positive control) .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., propyl vs. phenyl groups) and correlate changes with bioactivity trends .
- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) in dose-response experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
